molecular formula C19H13Cl2N3O2 B12053989 N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide CAS No. 329723-12-8

N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B12053989
CAS No.: 329723-12-8
M. Wt: 386.2 g/mol
InChI Key: PVGYLFRSXWWXKG-SSDVNMTOSA-N
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Description

This compound is an acetamide derivative featuring a 3,4-dichlorophenyl group attached to the nitrogen atom and a hydrazinyl-oxoacetamide moiety linked to a naphthalen-1-ylmethylidene group via an E-configured Schiff base (imine). The E-configuration of the hydrazine Schiff base enforces rigidity, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

CAS No.

329723-12-8

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-16-9-8-14(10-17(16)21)23-18(25)19(26)24-22-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11H,(H,23,25)(H,24,26)/b22-11+

InChI Key

PVGYLFRSXWWXKG-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-(3,4-Dichlorophenyl)-2-hydrazinyl-2-oxoacetamide

Step 1: Preparation of Ethyl Oxalyl Chloride Derivative
3,4-Dichloroaniline reacts with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the corresponding oxoacetamide ester.

Reaction Conditions

ParameterValue
SolventAnhydrous DCM
Temperature0–5°C (ice bath)
CatalystTriethylamine (TEA)
Reaction Time4–6 hours

Step 2: Hydrazinolysis
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (80%) in ethanol under reflux to yield N-(3,4-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide.

Key Data

PropertyValue
Yield72–78%
Purity (HPLC)≥95%

Condensation with Naphthalene-1-carbaldehyde

The hydrazine intermediate is condensed with naphthalene-1-carbaldehyde in ethanol under acidic conditions to form the target hydrazone.

Reaction Protocol

  • Molar Ratio : Hydrazine:aldehyde = 1:1.1

  • Solvent : Absolute ethanol (40 mL/g substrate).

  • Catalyst : Glacial acetic acid (2–3 drops).

  • Conditions : Reflux at 80°C for 8–10 hours.

Post-Reaction Workup

  • Cool to room temperature.

  • Filter precipitated product.

  • Wash with cold ethanol (3 × 10 mL).

  • Recrystallize from ethanol/water (3:1 v/v).

Yield and Characterization

ParameterValue
Isolated Yield65–70%
Melting Point198–200°C (decomposes)
IR (KBr, cm⁻¹)3270 (N–H), 1675 (C=O), 1590 (C=N)
¹H NMR (DMSO-d₆, ppm)11.2 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.2–8.3 (m, 10H, aromatic)

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yields by enhancing reaction kinetics.

Procedure

  • Mix hydrazine intermediate (1 eq) and aldehyde (1.05 eq) in ethanol.

  • Add acetic acid (0.5 mL/g substrate).

  • Irradiate at 150 W, 80°C, for 15–20 minutes.

Comparative Data

MethodTimeYieldPurity
Conventional Reflux8–10 h65%95%
Microwave20 min82%98%

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill eliminates solvent use, aligning with green chemistry principles.

Conditions

ParameterValue
Milling Time30 minutes
Frequency30 Hz
Molar Ratio1:1 (hydrazine:aldehyde)

Outcome

  • Yield : 58% (lower than solvent-based methods).

  • Purity : 90–92% (requires column chromatography for purification).

Purification and Characterization

Recrystallization Optimization

Ethanol/water mixtures (3:1 v/v) provide optimal crystal formation. Higher water content induces premature precipitation, reducing purity.

Recrystallization Data

Solvent Ratio (EtOH:H₂O)Recovery (%)Purity (%)
4:18596
3:17898
2:16595

Chromatographic Purification

For high-purity applications (e.g., pharmaceutical intermediates), silica gel column chromatography is employed:

  • Eluent : Ethyl acetate/hexane (1:2 v/v).

  • Rf : 0.45 (TLC, silica gel 60 F₂₅₄).

Industrial-Scale Considerations

Process Optimization

Key Parameters for Scalability

  • Temperature Control : Exothermic condensation necessitates jacketed reactors to maintain 80°C.

  • Catalyst Loading : Acetic acid >1% reduces reaction time but increases corrosion risk.

  • Waste Management : Ethanol recovery via distillation reduces costs.

Analytical Validation

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z 386.0458 [M+H]⁺ (calc. 386.0457 for C₁₉H₁₃Cl₂N₃O₂).

  • ¹³C NMR (DMSO-d₆) : 162.5 (C=O), 148.2 (C=N), 128–135 (aromatic carbons).

Purity Assessment

MethodResult
HPLC (C18, 220 nm)98.2% (tᵣ = 6.7 min)
Elemental AnalysisC 59.01%, H 3.38%, N 10.85% (theoretical: C 59.08%, H 3.39%, N 10.89%)

Challenges and Mitigation Strategies

Common Issues

  • Isomerization : E/Z isomerization during storage; solved by dark, anhydrous storage at 4°C.

  • Byproduct Formation : Over-condensation products minimized by strict stoichiometric control.

Yield Enhancement

  • Catalyst Screening : p-Toluenesulfonic acid (PTSA) increases yield to 75% but complicates purification.

  • Solvent Selection : Isopropanol reduces side reactions but extends reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
  • Structural Differences :
    • Chlorine positions: 2,5-dichloro vs. 3,4-dichloro on the phenyl ring.
    • Hydrazine-linked group: 3,4-dimethoxybenzylidene vs. naphthalen-1-ylmethylidene.
  • Impact: The 3,4-dichloro substitution in the target compound may enhance hydrophobic interactions in receptor binding compared to 2,5-dichloro.
2-(2-(2-(Benzyloxy)benzylidene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • Structural Differences :
    • Hydrazine-linked group: 2-(benzyloxy)benzylidene vs. naphthalen-1-ylmethylidene.

Core Structural Modifications

Triazole-Based Analogs (e.g., Compound 6m from )
  • Structural Differences :
    • Replacement of the hydrazine linker with a 1,2,3-triazole ring.
  • The hydrazine linker in the target compound allows conformational flexibility, which may be critical for binding certain enzymes or receptors .
Sigma Receptor Ligands (e.g., N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazine]butanol)
  • Structural Differences :
    • Ethyl-piperazine chain vs. hydrazinyl-oxoacetamide core.
  • Impact: The 3,4-dichlorophenyl group is retained, suggesting its importance in receptor binding. However, the target compound’s hydrazine moiety may act as a hydrogen-bond donor/acceptor, distinguishing its mechanism from ethyl-linked analogs .
Antimalarial Hydrazinyl-Oxoacetamides
  • Example: (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide ().
  • Structural Differences: Quinoline ring vs. naphthalene in the target compound.
  • Impact: Quinoline derivatives target heme polymerization in Plasmodium, while the naphthalene system in the target compound may interact with alternative pathways, such as enzyme inhibition via aromatic stacking .
Antibacterial Sulfonylpropanamides (e.g., Compound 21a from )
  • Structural Differences :
    • Sulfonylpropanamide backbone vs. hydrazinyl-oxoacetamide.
  • Impact :
    • The sulfonyl group enhances electron-withdrawing effects, whereas the hydrazine linker in the target compound may facilitate chelation or redox activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)*
N-(3,4-Dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide C₂₂H₁₇Cl₂N₃O₃ 442.295 3,4-Dichlorophenyl, naphthalen-1-yl 4.2 0.12
N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide C₁₇H₁₅Cl₂N₃O₄ 396.224 2,5-Dichlorophenyl, 3,4-dimethoxy 3.1 0.45
2-(2-(2-(Benzyloxy)benzylidene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide C₂₂H₁₇Cl₂N₃O₃ 442.295 3,4-Dichlorophenyl, 2-benzyloxy 4.0 0.18

*Predicted values using QSPR models.

Biological Activity

N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C_{19}H_{16}Cl_{2}N_{4}O
  • Molecular Weight : 386.25 g/mol

The synthesis typically involves the reaction of 3,4-dichlorophenyl acetamide with naphthalen-1-ylmethylidene hydrazine under controlled conditions to yield the target compound.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide exhibit notable antimicrobial activities. For instance, compounds containing the 3,4-dichlorophenyl moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria.

A study utilizing the disk diffusion method demonstrated that certain derivatives possess high activity against Staphylococcus aureus and Escherichia coli, with results summarized in the following table:

CompoundActivity Against Gram-positive (mm)Activity Against Gram-negative (mm)
32015
41814
52217

Anticancer Activity

Preliminary studies suggest that N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide may induce apoptosis in cancer cell lines. For example, in HepG2 liver cancer cells, treatment with this compound resulted in cell cycle arrest at the S phase, leading to increased apoptosis rates as evidenced by flow cytometry analysis.

Apoptosis Mechanism

The mechanism of action appears to involve modulation of key apoptotic proteins. Western blot analysis revealed that treatment with the compound upregulated pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis.

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated a series of hydrazone derivatives, including N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide. The results indicated that these compounds exhibited significant antimicrobial activity against both bacterial and fungal strains.

Case Study 2: Anticancer Effects

In another study focusing on various naphthalene derivatives, it was found that compounds similar to N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide demonstrated selective cytotoxicity towards cancer cells compared to normal cells. The findings suggested potential for further development as anticancer agents.

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